3-Cyclopropoxy-2-ethyl-5-fluoropyridine
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Overview
Description
3-Cyclopropoxy-2-ethyl-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNO This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom, an ethyl group, and a cyclopropoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-Cyclopropoxy-2-ethyl-5-fluoropyridine, often relies on scalable and efficient synthetic routes. The use of advanced fluorinating reagents and catalysts, such as those employed in the Suzuki–Miyaura coupling reaction, allows for the large-scale production of these compounds under mild and environmentally benign conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-ethyl-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or other positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-5-fluoropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy and ethyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-Cyclopropoxy-2-ethyl-5-fluoropyridine is unique due to the presence of both the cyclopropoxy and ethyl groupsFor instance, the cyclopropoxy group may impart additional steric hindrance, affecting the compound’s interaction with biological targets .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3 |
InChI Key |
DYSPSGCPRFOIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)F)OC2CC2 |
Origin of Product |
United States |
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